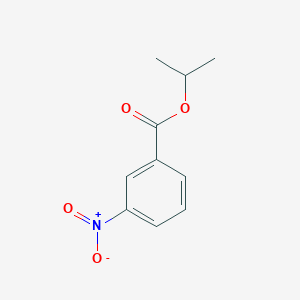![molecular formula C11H11BrN2 B13054125 2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13054125.png)
2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities. The structure of this compound includes a bromine atom, a methyl group, and a tetrahydrocyclopenta ring fused to a pyrrolo[2,3-B]pyridine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine can be achieved through various synthetic routes. One common method involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as large-scale batch reactions and continuous flow processes, can be applied to produce this compound in industrial quantities.
化学反応の分析
Types of Reactions
2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
科学的研究の応用
2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The exact mechanism of action of 2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine is not well understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors, to exert its biological effects. Further research is needed to elucidate the precise mechanisms involved.
類似化合物との比較
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities.
2-Bromo-5-methylpyridine: Another brominated pyridine derivative with different chemical properties and applications.
Uniqueness
2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine is unique due to its specific structure, which combines a bromine atom, a methyl group, and a tetrahydrocyclopenta ring fused to a pyrrolo[2,3-B]pyridine core. This unique structure contributes to its distinct chemical and biological properties.
特性
分子式 |
C11H11BrN2 |
|---|---|
分子量 |
251.12 g/mol |
IUPAC名 |
10-bromo-7-methyl-7,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C11H11BrN2/c1-14-9-4-2-3-7(9)8-5-6-10(12)13-11(8)14/h5-6H,2-4H2,1H3 |
InChIキー |
MDNXOGRJJMGKSI-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(CCC2)C3=C1N=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


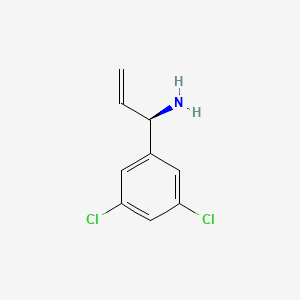
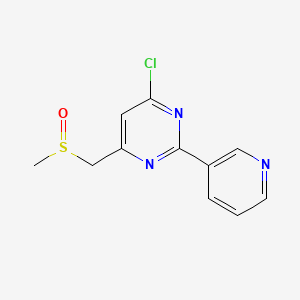

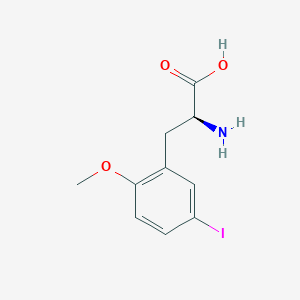
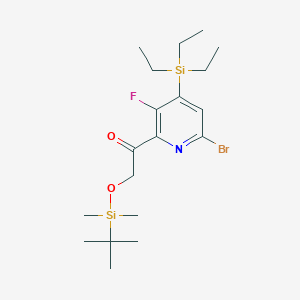
![(1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13054101.png)

![1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B13054114.png)
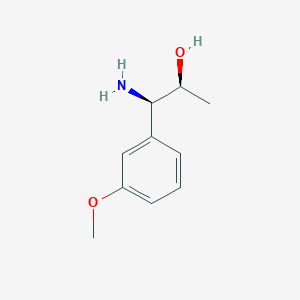
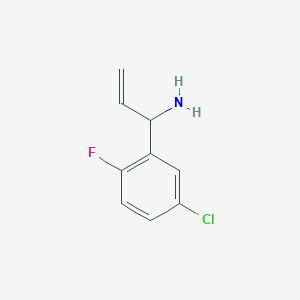
![Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13054131.png)

![Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13054137.png)
